Folic acid nhs ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Folic acid N-hydroxysuccinimide ester is a derivative of folic acid, a water-soluble B-vitamin essential for numerous biological functions. The esterification with N-hydroxysuccinimide enhances the reactivity of folic acid, making it a valuable reagent in bioconjugation and drug delivery systems. This compound is particularly useful in targeting folate receptors, which are overexpressed in certain cancer cells, thereby facilitating targeted drug delivery.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of folic acid N-hydroxysuccinimide ester typically involves the reaction of folic acid with N-hydroxysuccinimide and a coupling agent such as dicyclohexylcarbodiimide. The process can be summarized as follows:

- Dissolve folic acid in dimethyl sulfoxide (DMSO).

- Add N-hydroxysuccinimide and dicyclohexylcarbodiimide to the solution.

- Stir the mixture in the dark at room temperature for approximately 20 hours.

- The reaction yields folic acid N-hydroxysuccinimide ester, which can be purified by precipitation or chromatography .

Industrial Production Methods: Industrial production of folic acid N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale dissolution of folic acid in an appropriate solvent.

- Addition of N-hydroxysuccinimide and a coupling agent under controlled conditions.

- Continuous stirring and monitoring of reaction parameters to ensure high yield and purity.

- Purification using industrial-scale chromatography or crystallization techniques .

化学反应分析

Types of Reactions: Folic acid N-hydroxysuccinimide ester primarily undergoes substitution reactions, particularly with primary amines. This reactivity is due to the presence of the N-hydroxysuccinimide ester group, which facilitates the formation of stable amide bonds.

Common Reagents and Conditions:

Reagents: Primary amines, dimethyl sulfoxide (DMSO), triethylamine.

Conditions: Reactions are typically carried out in polar aprotic solvents like DMSO at room temperature.

Major Products: The primary product of these reactions is the amide bond formed between the folic acid N-hydroxysuccinimide ester and the amine-containing molecule. This product retains the biological activity of folic acid while being conjugated to the target molecule .

科学研究应用

Targeted Drug Delivery

One of the most significant applications of folic acid NHS ester is in targeted drug delivery systems. Folic acid binds specifically to folate receptors, which are overexpressed on the surface of many cancer cells. This property has been exploited to enhance the efficacy of chemotherapeutic agents.

Case Study: Doxorubicin-Loaded Magnetic Nanoparticles

- Objective: To improve the delivery of doxorubicin to folate receptor-positive cancer cells.

- Methodology: this compound was conjugated to magnetic nanoparticles loaded with doxorubicin.

- Results: The study demonstrated an 80% entrapment efficiency and enhanced tumor inhibition compared to conventional chemotherapy alone .

Bioconjugation

This compound serves as an effective linker for bioconjugation, enabling the attachment of various biomolecules for therapeutic or diagnostic purposes.

Application Example: Conjugation with Antibodies

- Process: Antibodies can be conjugated to this compound to create targeted immunotherapies.

- Outcome: Enhanced specificity and reduced side effects in treatments for cancers expressing folate receptors.

Diagnostic Applications

The ability to target folate receptors has also been utilized in diagnostic imaging, particularly in identifying tumors.

Case Study: Targeted Radiopharmaceuticals

- Objective: To develop radiopharmaceuticals that selectively bind to cancer cells for imaging.

- Methodology: this compound was used to create a radiolabeled compound targeting folate receptors.

- Results: Improved imaging contrast and specificity for tumor detection compared to non-targeted agents .

Synthesis of this compound

The synthesis involves dissolving folic acid in dimethyl sulfoxide, followed by the addition of triethylamine, N-hydroxysuccinimide, and dicyclohexylcarbodiimide. The reaction is allowed to proceed overnight at room temperature, resulting in the formation of this compound .

Comparative Data Table

| Application Type | Description | Key Findings |

|---|---|---|

| Targeted Drug Delivery | Conjugation with chemotherapeutics | Enhanced efficacy in tumor inhibition |

| Bioconjugation | Linker for antibodies or other biomolecules | Increased specificity in therapies |

| Diagnostic Imaging | Development of radiopharmaceuticals | Improved tumor detection |

作用机制

The mechanism of action of folic acid N-hydroxysuccinimide ester involves its ability to form stable amide bonds with primary amines. This property is exploited in bioconjugation, where the ester reacts with amine groups on proteins, peptides, or other molecules, forming a covalent bond. This conjugation allows for targeted delivery of drugs or imaging agents to cells expressing folate receptors, thereby enhancing specificity and reducing off-target effects .

相似化合物的比较

Methotrexate N-hydroxysuccinimide ester: Similar in structure but used primarily for its anti-cancer properties.

Biotin N-hydroxysuccinimide ester: Used for biotinylation of proteins and nucleic acids.

Palmitic acid N-hydroxysuccinimide ester: Utilized in lipid modification and membrane studies.

Uniqueness: Folic acid N-hydroxysuccinimide ester is unique due to its ability to target folate receptors, which are overexpressed in certain cancer cells. This specificity makes it an invaluable tool in the development of targeted therapies and diagnostic agents .

生物活性

Folic acid N-hydroxysuccinimide (NHS) ester, commonly referred to as NHS-folate, is a derivative of folic acid that has gained attention for its potential applications in targeted drug delivery and cancer therapy. This article explores the biological activity of NHS-folate, including its synthesis, mechanisms of action, and implications in various therapeutic contexts.

Synthesis of Folic Acid NHS Ester

NHS-folate is synthesized through the activation of the carboxylic group of folic acid using dicyclohexylcarbodiimide (DCC) and NHS. The general procedure involves dissolving folic acid in dry dimethyl sulfoxide (DMSO) and reacting it with NHS in the presence of DCC. The reaction is typically performed overnight at room temperature, resulting in the formation of NHS-folate, which can be purified by filtration to remove byproducts such as dicyclohexylurea .

Folate Receptor Binding

NHS-folate exhibits high affinity for folate receptors (FRs), particularly folate receptor alpha (FRα), which is overexpressed in various cancer types, including triple-negative breast cancer (TNBC) and ovarian cancer. The binding of NHS-folate to FRα facilitates the selective uptake of therapeutic agents conjugated to folate, enhancing their efficacy while minimizing systemic toxicity .

Cellular Uptake and Transport

The uptake of NHS-folate into cells occurs primarily through receptor-mediated endocytosis. Once inside the cell, it can influence various metabolic pathways. Studies have shown that high concentrations of folic acid can modulate gene expression related to chemotaxis and immunity in malignant cells while having minimal effects on non-malignant cells . This differential activity underscores the potential for using NHS-folate in targeted therapies.

Biological Activity in Cancer Therapy

NHS-folate has been investigated for its role in delivering cytotoxic agents specifically to cancer cells. The following table summarizes key findings from recent studies:

Case Studies

- Triple-Negative Breast Cancer : A study demonstrated that conjugating chemotherapeutics to NHS-folate significantly improved drug delivery to TNBC cells overexpressing FRα. The results indicated a marked reduction in tumor size compared to controls receiving non-targeted treatments .

- Ovarian Cancer : Research involving folate-targeted nanoparticles showed that these constructs could deliver higher concentrations of drugs directly to ovarian tumor sites, leading to enhanced therapeutic outcomes and reduced systemic toxicity .

- Colorectal Cancer : In a clinical trial assessing the effects of folate-modified delivery systems on colorectal cancer patients, researchers found that these systems improved drug accumulation within tumor tissues, thereby enhancing treatment efficacy without adversely affecting healthy tissues .

属性

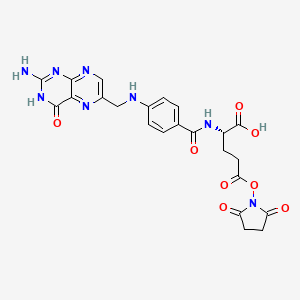

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N8O8/c24-23-29-19-18(21(36)30-23)27-13(10-26-19)9-25-12-3-1-11(2-4-12)20(35)28-14(22(37)38)5-8-17(34)39-31-15(32)6-7-16(31)33/h1-4,10,14,25H,5-9H2,(H,28,35)(H,37,38)(H3,24,26,29,30,36)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGNXMQTFMHNHC-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CC[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N8O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。